GSK-3 Inhibitor X

Description

Background on Glycogen (B147801) Synthase Kinase-3 (GSK-3) in Cellular Physiology and Pathophysiology

Multifaceted Roles of GSK-3 in Diverse Cellular Processes

Initially identified for its role in regulating glycogen synthesis in response to insulin (B600854), GSK-3 has since been recognized as a multifunctional kinase that phosphorylates a vast number of substrates. oncotarget.comoaepublish.com This broad substrate specificity allows GSK-3 to influence a wide range of cellular processes. These include:

Metabolism: Beyond glycogen synthesis, GSK-3 is involved in glucose metabolism and energy homeostasis. oncotarget.com

Cell Growth and Proliferation: GSK-3 participates in the regulation of cell cycle progression. nih.govinvivochem.com

Survival and Apoptosis: GSK-3 can have both pro-apoptotic and anti-apoptotic effects depending on the cellular context, playing a role in determining cell fate. nih.govnih.gov

Gene Expression: It regulates the activity of numerous transcription factors, thereby influencing the expression of a wide variety of genes. oaepublish.comnih.gov

Dual Nature of GSK-3 Activity (Constitutive activity and inactivation via phosphorylation)

Unlike most kinases that are activated by signaling events, GSK-3 is typically constitutively active in resting cells. nih.govdrugbank.comnihr.ac.uk Its activity is primarily regulated through inhibition. patsnap.com The principal mechanism of GSK-3 inactivation is phosphorylation at specific serine residues: Ser21 on GSK-3α and Ser9 on GSK-3β. oaepublish.comstemcell.com This phosphorylation is carried out by several other kinases, most notably Akt (also known as Protein Kinase B), which is a key component of the PI3K signaling pathway. stemcell.comthieme-connect.com Phosphorylation of these N-terminal serine residues induces a pseudosubstrate conformation, which blocks the enzyme's active site and inhibits its kinase activity. stemcell.com Conversely, for maximal activity, GSK-3 requires phosphorylation on a tyrosine residue (Tyr216 for GSK-3β). drugbank.comnih.gov

Involvement of GSK-3 in Key Signaling Pathways

GSK-3 acts as a crucial regulatory node, integrating signals from multiple major pathways. drugbank.comthieme-connect.com Its position as a downstream effector allows it to mediate the cellular responses to a variety of external stimuli. Key pathways involving GSK-3 include:

Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for degradation. nih.govthieme-connect.com Wnt signaling inhibits GSK-3, leading to the stabilization and nuclear accumulation of β-catenin, which then activates target gene transcription. thieme-connect.com

PI3K/Akt/mTOR Pathway: Growth factors and insulin activate the PI3K/Akt pathway, which leads to the inhibitory phosphorylation of GSK-3. thieme-connect.comresearchgate.netplos.org This pathway is central to cell survival and growth.

NF-κB Pathway: GSK-3 can modulate the activity of NF-κB, a key regulator of inflammation and immune responses. stemcell.comresearchgate.net

Other Pathways: GSK-3 is also influenced by signals from G protein-coupled receptors (GPCRs), cytokines, and other growth factors. drugbank.comthieme-connect.com

Rationale for Pharmacological Inhibition of GSK-3 as a Preclinical Therapeutic Strategy

Hyperactivity of GSK-3 in Various Pathological Conditions

The central role of GSK-3 in cellular regulation means that its dysregulation, particularly its hyperactivity, is implicated in the pathophysiology of a broad spectrum of diseases. myotonic.orgersnet.org This makes the pharmacological inhibition of GSK-3 a compelling therapeutic strategy. ersnet.orgnih.gov

Neurodegeneration: GSK-3 hyperactivity is a key factor in Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and is also linked to the production of amyloid-β plaques. springermedizin.dedrugbank.commdpi.com

Mood Disorders: GSK-3 is a target for lithium, a long-standing treatment for bipolar disorder, suggesting that its inhibition is beneficial in managing mood disorders. ersnet.orgresearchgate.net

Cancer: The role of GSK-3 in cancer is complex and can be context-dependent. However, in many cancers, including colorectal and pancreatic cancer, GSK-3 activity supports tumor cell proliferation and survival, and its inhibition can induce apoptosis and sensitize cells to chemotherapy. invivochem.comstemcell.comresearchgate.net

Metabolic Disorders: Dysregulated GSK-3 activity is associated with insulin resistance and the development of type 2 diabetes. springermedizin.deoncotarget.com

Inflammation: GSK-3 promotes the production of pro-inflammatory molecules, and its inhibition has been shown to have potent anti-inflammatory effects in preclinical models. nih.govnih.gov

The widespread implications of GSK-3 hyperactivity provide a strong rationale for the development of specific inhibitors as potential therapeutic agents for these debilitating conditions.

Detailed Research Findings on GSK-3 Inhibitor X (Tideglusib)

This compound, based on the compound Tideglusib (B1682902), is a non-ATP-competitive, irreversible inhibitor of GSK-3β. drugbank.commdpi.com Its unique mechanism of action and promising preclinical data have made it a subject of significant investigation.

Preclinical Efficacy in Alzheimer's Disease Models

In preclinical studies using animal models of Alzheimer's disease, this compound has demonstrated multiple neuroprotective effects. Treatment has been shown to reduce the hyperphosphorylation of tau, decrease the burden of amyloid-β plaques, prevent neuronal loss, and reduce astrocytosis. oaepublish.comnih.govthieme-connect.commdpi.com These molecular and cellular changes translated to functional improvements, with treated animals showing enhanced learning and memory. drugbank.com

Preclinical Investigations in Cancer

The potential of GSK-3 inhibition in oncology has been explored using various models. In a study on rhabdomyosarcoma (RMS), a common childhood soft tissue sarcoma, this compound was tested in patient-derived xenograft (PDX) models. oncotarget.comnih.gov While the inhibitor showed effective on-target activity by reducing the phosphorylation of β-catenin, it did not, as a single agent, affect tumor growth or induce myodifferentiation in these specific preclinical models. oncotarget.comnih.govresearchgate.net

Preclinical Findings in Myotonic Dystrophy

Myotonic dystrophy type 1 (DM1) is a genetic disorder where GSK-3β activity is elevated. nih.gov Preclinical studies in mouse models of DM1 have shown that treatment with this compound can lead to significant improvements in skeletal muscle symptoms, including muscle weakness and myotonia. mdpi.com Furthermore, prenatal treatment in a mouse model improved behavioral defects. mdpi.com These findings suggest that inhibiting GSK-3 could address some of the core pathological mechanisms of the disease. myotonic.orgpcori.org

Table 1: Preclinical Research Findings for this compound (Tideglusib)

| Disease Model | Key Preclinical Findings | Observed Effects | Reference(s) |

|---|---|---|---|

| Alzheimer's Disease | Transgenic mouse models | Reduced tau hyperphosphorylation, decreased Aβ plaque load, prevented neuronal loss, improved spatial memory. | drugbank.com, nih.gov, thieme-connect.com, oaepublish.com, mdpi.com |

| Rhabdomyosarcoma | Patient-derived xenograft (PDX) models | Reduced phosphorylation of β-catenin, but no significant effect on tumor growth or myodifferentiation as a monotherapy. | oncotarget.com, researchgate.net, nih.gov, nih.gov |

| Myotonic Dystrophy Type 1 | Mouse models (including HSALR and DMSXL) | Improved skeletal muscle symptoms (weakness, atrophy, myotonia), corrected CUGBP1 activity, and improved behavioral defects. | pcori.org, mdpi.com, nih.gov, myotonic.org |

| Alcohol Use Disorder | Mouse models of chronic and binge drinking | Decreased ethanol (B145695) consumption in both intermittent and binge-like drinking models. | patsnap.com, nih.gov |

| Tooth Repair | Mouse models with tooth damage | Promoted natural dentine reinforcement and repair of small holes. | drugbank.com |

Table 2: Comparative Inhibitory Activity of Selected GSK-3 Inhibitors

| Compound Name | Target(s) | IC₅₀ | Mechanism | Reference(s) |

|---|---|---|---|---|

| Tideglusib (this compound) | GSK-3β | ~60 nM | Non-ATP-competitive, Irreversible | invivochem.com |

| CHIR99021 | GSK-3α / GSK-3β | 10 nM / 6.7 nM | ATP-competitive | captivatebio.com |

| Lithium | GSK-3 (and others) | 1-2 mM | Direct competition with Mg²⁺ and indirect | ersnet.org |

| 6-Bromoindirubin-3'-oxime (BIO) | GSK-3 | - | ATP-competitive | pnas.org |

Preclinical Evidence Supporting GSK-3 Inhibition for Therapeutic Benefit

A substantial body of preclinical research provides a strong rationale for the therapeutic potential of GSK-3 inhibition across a range of diseases. Hyperactivity of GSK-3 is considered a causative factor in the pathogenesis of several conditions, and its inhibition has shown promise in various in vivo and in vitro models. mdpi.comnih.gov

In the context of neurodegenerative and psychiatric disorders, GSK-3 inhibition has demonstrated significant neuroprotective effects. nih.govfrontiersin.org For instance, in animal models of Alzheimer's disease, GSK-3 inhibitors have been shown to reduce the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, and decrease the production of beta-amyloid plaques. researchgate.netcsic.es Studies using GSK-3 inhibitors like lithium have shown reduced levels of aggregated, insoluble tau, which correlates with a decrease in axonal degeneration. acs.org In models of traumatic brain injury (TBI), administration of GSK-3 inhibitors enhanced neuroprotection and suppressed neuroinflammation, leading to improved cognitive and behavioral outcomes. nih.gov Furthermore, inhibitors such as AR-A014418 and Tideglusib have produced anti-depressive-like results in widely used preclinical tests. nih.gov

The role of GSK-3 in cancer is complex, but in many advanced cancers, it acts as a positive regulator of cancer cell proliferation and survival. aacrjournals.org Preclinical studies have shown that GSK-3 inhibitors can induce cell cycle arrest, apoptosis, and differentiation of malignant cells in various cancer models, including pancreatic cancer, leukemia, and renal cancer. wikipedia.orgcsic.esaacrjournals.org For example, the GSK-3 inhibitor 9-ING-41 has demonstrated antitumor activity in models of ovarian, pancreatic, and renal cancer. aacrjournals.org

GSK-3 inhibition also shows therapeutic potential for inflammatory conditions and metabolic diseases. By modulating the NF-κB signaling pathway, GSK-3 inhibitors can attenuate the systemic inflammatory response in models of sepsis and ischemia/reperfusion injury. frontiersin.org In models of diabetes, competitive inhibitors of GSK-3 have been shown to increase glucose tolerance. wikipedia.org The inhibitor BI-5521, for example, demonstrated glucose-lowering efficacy in rodent models. opnme.com

| Disease Area | Preclinical Model | Observed Therapeutic Effect of GSK-3 Inhibition | Example Inhibitors Used in Studies | Reference |

|---|---|---|---|---|

| Neurodegeneration (Alzheimer's) | Animal models | Reduced tau hyperphosphorylation and amyloid plaques | Lithium, Tideglusib | researchgate.netcsic.esacs.org |

| Psychiatric Disorders (Depression) | Forced swim test in animals | Anti-depressive like activity | AR-A014418, Tideglusib, L803-mts | nih.gov |

| Brain Injury (TBI) | Animal models of TBI | Enhanced neuroprotection, suppressed neuroinflammation | Various small molecules | nih.gov |

| Cancer (Pancreatic, Leukemia) | In vitro and in vivo cancer models | Induction of apoptosis, cell cycle arrest, reduced tumor growth | LY2090314, 9-ING-41, Tideglusib | csic.esaacrjournals.orgfrontiersin.org |

| Inflammatory Conditions | Animal models of sepsis, inflammation | Down-regulation of pro-inflammatory cytokines (e.g., IL-6) | 9-ING-41 | frontiersin.org |

| Metabolic Disease (Diabetes) | Diabetic rodent models (db/db mice) | Increased glucose tolerance, decreased plasma glucose | BI-5521 | opnme.comwikipedia.org |

Overview of this compound within the Landscape of Contemporary GSK-3 Modulators

For the purposes of this review, we will refer to the compound Tideglusib as "this compound." Tideglusib is a notable example of a GSK-3 inhibitor that has advanced to clinical trials for conditions including Alzheimer's disease and progressive supranuclear palsy. nih.govpatsnap.com It represents a specific class of inhibitors that differs from the more common ATP-competitive agents, providing a valuable case study for understanding the nuances of GSK-3 modulation.

Classification of GSK-3 Inhibitors (e.g., ATP-competitive, non-ATP competitive/allosteric, substrate-competitive)

Pharmacological inhibitors of GSK-3 are structurally diverse and can be categorized based on their mechanism of action. wikipedia.orgfrontiersin.orgingentaconnect.com The primary classifications are ATP-competitive, non-ATP competitive (or allosteric), and substrate-competitive inhibitors. opnme.compatsnap.com

ATP-Competitive Inhibitors: This is the largest and most extensively studied class of GSK-3 inhibitors. mdpi.comnih.gov These small molecules target the highly conserved ATP-binding pocket of the kinase, preventing the binding of ATP and thus blocking the phosphorylation of substrates. thno.orgfrontiersin.org While many potent ATP-competitive inhibitors have been developed, a major challenge is achieving high selectivity, as the ATP-binding site is similar across the entire human kinome, which can lead to off-target effects. mdpi.comfrontiersin.org Examples include compounds from the maleimide (B117702), paullone, and aminopyrimidine chemical classes. wikipedia.orgfrontiersin.org

Non-ATP Competitive/Allosteric Inhibitors: These inhibitors bind to a site on the GSK-3 enzyme that is distinct from the ATP-binding pocket. opnme.comcsic.es This binding induces a conformational change in the enzyme that reduces its catalytic activity. Because allosteric sites are generally less conserved among kinases than the ATP-binding site, these inhibitors have the potential for greater selectivity. nih.gov this compound (Tideglusib) belongs to this class. nih.govpatsnap.comacs.org The thiadiazolidinone (B1220539) (TDZD) family of compounds, including Tideglusib, were the first reported non-ATP competitive GSK-3 inhibitors. thno.orgacs.org

Substrate-Competitive Inhibitors (SCIs): This class of inhibitors represents an emerging and highly specific approach. SCIs are designed to interfere with the interaction between GSK-3 and its protein substrates. patsnap.commdpi.com GSK-3 often requires a "priming" phosphorylation on its substrates, and the binding site for this primed substrate is distinct and more variable than the ATP pocket. frontiersin.orgnih.gov By targeting this substrate-binding domain, SCIs can achieve high selectivity. mdpi.comresearchgate.net Early examples were based on phosphorylated peptides, and more recently, small molecules like 5-imino-1,2,4-thiadiazoles have been developed as SCIs. nih.govnih.gov

| Inhibitor Class | Mechanism of Action | Potential Advantages | Potential Challenges | Example Compound(s) | Reference |

|---|---|---|---|---|---|

| ATP-Competitive | Binds to the ATP pocket, blocking ATP binding. | Large number of compounds developed; high potency can be achieved. | Low specificity due to conserved ATP site across kinases; potential for off-target effects. | CHIR-99021, LY2090314, AR-A014418 | nih.govfrontiersin.orgfrontiersin.org |

| Non-ATP Competitive / Allosteric | Binds to an allosteric site, changing enzyme conformation to an inactive state. | Higher potential for selectivity compared to ATP-competitive inhibitors. | More challenging to discover and design. | Tideglusib (this compound) | thno.orgnih.govpatsnap.comacs.org |

| Substrate-Competitive | Binds to the substrate recognition site, blocking substrate binding. | Theoretically the most selective approach; targets unique substrate interactions. | Difficult to design due to less defined binding sites; often based on larger peptide structures. | L803-mts, 5-imino-1,2,4-thiadiazoles | nih.govpatsnap.comnih.gov |

Positioning of this compound within Current GSK-3 Inhibitor Chemotypes

This compound (Tideglusib) is a member of the thiadiazolidinone (TDZD) chemical class. nih.govacs.org The TDZDs were the first family of compounds identified as non-ATP competitive inhibitors of GSK-3. acs.orgrndsystems.com Their discovery marked a significant step forward in the development of more selective GSK-3 modulators. The core structure of these compounds is a heterocyclic thiadiazolidinone ring, and structure-activity relationship studies have explored various substitutions on this scaffold to optimize potency and selectivity. thno.orgacs.org

The landscape of GSK-3 inhibitor chemotypes is highly diverse, reflecting decades of intensive research. nih.govfrontiersin.org Beyond the TDZDs, other prominent chemotypes include:

Maleimides: Arylindolemaleimides are ATP-competitive inhibitors. wikipedia.org

Paullones: Compounds like kenpaullone (B1673391) are ATP-competitive and belong to a family of benzazepinones. acs.org

Marine-Derived Inhibitors: A number of inhibitors have been isolated from marine organisms, such as hymenialdisine, which is an ATP-competitive inhibitor. acs.org

Pyrazolopyrimidines and Pyridines: These heterocyclic scaffolds form the basis of several potent and selective ATP-competitive inhibitors. thno.orgfrontiersin.org

Metal Cations: The simplest GSK-3 inhibitor is the cation lithium, which is thought to compete with magnesium ions required for kinase activity and also acts as a non-competitive inhibitor with respect to ATP. nih.govfrontiersin.org

This compound (Tideglusib) is thus positioned as a pioneering clinical candidate from the non-ATP competitive class, specifically from the thiadiazolidinone chemotype, offering a distinct mechanistic profile compared to the majority of ATP-competitive inhibitors that dominate the preclinical research landscape.

Scope and Objectives of the Academic Research Outline for this compound

The academic and clinical investigation of a compound like this compound (Tideglusib) is multifaceted. The primary objective is to fully characterize its therapeutic potential and mechanism of action to enable its effective and safe application. The scope of such research encompasses several key areas:

Elucidation of Specific Molecular Interactions: A core objective is to precisely map the binding site of this compound on the GSK-3 enzyme. While it is known to be non-ATP competitive, detailed structural studies (e.g., X-ray co-crystallography) are needed to identify the specific amino acid residues involved in the interaction. This knowledge is crucial for the rational design of second-generation inhibitors with improved potency and selectivity.

Profiling Isoform Selectivity: Research must continue to define the relative inhibitory activity of this compound against the GSK-3α and GSK-3β isoforms. biorxiv.org Since the isoforms may have distinct physiological and pathological roles, understanding any isoform preference is critical for predicting therapeutic effects and potential side effects in different diseases. mdpi.com

Exploration of New Therapeutic Indications: Building on the broad preclinical evidence for GSK-3 inhibition, a key objective is to systematically evaluate this compound in a wider range of disease models. This includes exploring its efficacy in different types of cancer, various neuroinflammatory conditions, and metabolic disorders where GSK-3 is implicated but where the specific inhibitor has not yet been tested. nih.govfrontiersin.org

Investigation of Downstream Signaling Pathways: A significant research goal is to move beyond simply confirming GSK-3 inhibition and to comprehensively map the downstream consequences. This involves using proteomic and transcriptomic approaches to identify which specific GSK-3-mediated signaling pathways (e.g., Wnt/β-catenin, tau phosphorylation, NF-κB) are most affected by the inhibitor in different cell types and disease contexts. mdpi.com

Development of Biomarkers: To facilitate future clinical development, a crucial objective is the identification and validation of pharmacodynamic biomarkers. These are measurable indicators (e.g., levels of phosphorylated substrates in accessible tissues or fluids) that confirm the inhibitor is engaging its target and producing a biological effect in patients. researchgate.netcsic.es This is essential for guiding clinical trial design.

By pursuing these objectives, the academic research community can build a comprehensive understanding of this compound, paving the way for its potential translation into a clinically effective therapy and informing the broader field of GSK-3 drug discovery.

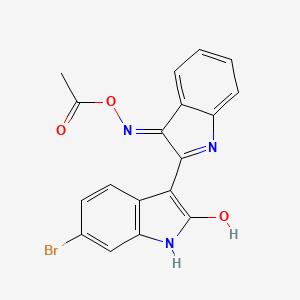

Structure

3D Structure

Properties

CAS No. |

667463-85-6 |

|---|---|

Molecular Formula |

C18H12BrN3O3 |

Molecular Weight |

398.2 g/mol |

IUPAC Name |

[[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |

InChI |

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3 |

InChI Key |

HUDSYNWJCPDHLL-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |

Canonical SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BIO-acetoxime; (2′Z,3′E)-6-Bromoindirubin-3′-acetoxime, 6-Bromoindirubin acetoxime, 6-Bromoindirubin-3′-acetoxime, BIA |

Origin of Product |

United States |

Molecular Mechanisms of Glycogen Synthase Kinase 3 Inhibition by Gsk 3 Inhibitor X

Binding Site Analysis and Molecular Interaction Profiling of CHIR-99021

The efficacy and selectivity of CHIR-99021 are rooted in its specific interactions within the GSK-3 binding pocket.

CHIR-99021 is a well-established ATP-competitive inhibitor of GSK-3. researchgate.nethellobio.comguidetopharmacology.orgfishersci.com This means it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. dcchemicals.com By occupying the ATP-binding pocket, CHIR-99021 prevents the transfer of a phosphate (B84403) group from ATP to downstream substrates, thereby blocking the enzyme's catalytic activity. agscientific.com Kinetic analyses confirm this mechanism, showing that the inhibition is purely competitive with respect to ATP. biorxiv.org This mode of action is a common strategy for kinase inhibitors, but the high potency and selectivity of CHIR-99021 distinguish it from many others. nih.gov

Key interacting residues in the GSK-3β active site include:

Lys85: This residue is critical for anchoring ATP. Inhibitors often form hydrogen bonds with Lys85. nih.govrsc.org

Asp200: This residue is also crucial for catalysis and inhibitor binding, often forming hydrogen bonds. nih.gov

Val135: Located in the "hinge region" of the kinase, this residue forms hydrogen bonds with the inhibitor, a crucial interaction for many ATP-competitive inhibitors. rsc.orgnih.gov

Molecular docking simulations predict that the 2,4-dichlorophenyl group of CHIR-99021 fits into a hydrophobic pocket formed by residues including Ile62, Gly63, and Val70 at the top of the binding site, and another pocket at the bottom involving Val70, Lys85, and Asp200. chemrxiv.org This precise fit, complemented by specific hydrogen bonds and van der Waals forces, accounts for the inhibitor's high potency and selectivity. ut.ac.ir

Characterization of ATP-Competitive or Allosteric Binding Modes of GSK-3 Inhibitor X

Kinase Selectivity Profiling of CHIR-99021 against the Human Kinome (e.g., comparison with CDKs, PKA, MAPK)

A defining feature of CHIR-99021 is its remarkable selectivity for GSK-3 over other kinases. nih.gov This is crucial for its utility as a chemical probe, as off-target effects can confound experimental results.

CHIR-99021 exhibits over 500-fold selectivity for GSK-3 compared to closely related kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Extracellular signal-Regulated Kinase 2 (ERK2). dcchemicals.comgendepot.com Further studies have shown it has over 800-fold selectivity against a panel of 45 other enzymes and receptors. hellobio.comtocris.com While some moderate inhibition of other kinases like BRAF and DYRK1B has been noted, particularly at higher concentrations, its selectivity profile is considered exceptionally high compared to other GSK-3 inhibitors like BIO (6-bromoindirubin-3'-oxime) and SB-216763. researchgate.netnih.gov

Table 1: Inhibitory Activity of CHIR-99021 against GSK-3 and Other Kinases

| Kinase Target | IC50 (nM) | Selectivity vs. GSK-3β |

|---|---|---|

| GSK-3β | 6.7 | - |

| GSK-3α | 10 | ~1.5-fold less sensitive |

| CDC2 (CDK1) | >3,350 | >500-fold |

| ERK2 (MAPK1) | >3,350 | >500-fold |

Data compiled from sources apexbt.comdcchemicals.commedchemexpress.com. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Kinetic Analysis of GSK-3 Inhibition by CHIR-99021 (e.g., impact on substrate phosphorylation kinetics)

Kinetic studies provide a quantitative measure of an inhibitor's potency and its mechanism of action. CHIR-99021 is a potent inhibitor with low nanomolar efficacy.

IC50 Values: The half-maximal inhibitory concentration (IC50) for CHIR-99021 is approximately 6.7 nM for GSK-3β and 10 nM for GSK-3α. biogenous.cnapexbt.comfishersci.comtocris.com

Ki Value: The inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor, has been reported to be 9.8 nM for human GSK-3β. biogenous.cndcchemicals.com

Mechanism: As an ATP-competitive inhibitor, CHIR-99021 increases the apparent Michaelis constant (Km) for ATP without affecting the maximum reaction velocity (Vmax), a classic sign of competitive inhibition. biorxiv.orgoup.com This means that higher concentrations of ATP are required to achieve the same reaction rate in the presence of the inhibitor.

Table 2: Kinetic Parameters of CHIR-99021

| Parameter | Value | Target Enzyme |

|---|---|---|

| IC50 | 6.7 nM | GSK-3β |

| IC50 | 10 nM | GSK-3α |

| Ki | 9.8 nM | GSK-3β |

Data compiled from sources biogenous.cnapexbt.comfishersci.comdcchemicals.com.

Conformational Dynamics of GSK-3 upon CHIR-99021 Binding

The binding of an inhibitor to a kinase can induce or stabilize specific conformational states of the enzyme. GSK-3 activity is regulated by phosphorylation, notably at Serine 9 (in GSK-3β), which causes the N-terminal region to act as a pseudosubstrate, autoinhibiting the enzyme. oncotarget.com

The binding of ATP-competitive inhibitors like CHIR-99021 occurs at the enzyme's active site, which is distinct from the regulatory phosphorylation sites. nih.gov Studies suggest that the binding of CHIR-99021 is largely independent of the phosphorylation status of Serine 9, meaning it can inhibit both the active (non-phosphorylated) and inactive (phosphorylated) forms of the enzyme. nih.gov Molecular dynamics simulations indicate that upon binding of CHIR-99021, the flexibility of GSK-3β decreases, leading to a more stable, inhibited conformation. ut.ac.irut.ac.ir This stabilization of the inactive state prevents the necessary conformational changes required for substrate binding and catalysis. frontiersin.org

Cellular and Subcellular Pharmacodynamics of Gsk 3 Inhibitor X

Modulation of Key Signaling Pathways Downstream of GSK-3 by GSK-3 Inhibitor X

The canonical Wnt signaling pathway is fundamentally regulated by GSK-3. In the absence of a Wnt ligand, GSK-3 is a core component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). mdpi.comresearchgate.net This complex facilitates the sequential phosphorylation of β-catenin by GSK-3 at specific serine and threonine residues (Ser33, Ser37, and Thr41). oncotarget.complos.org This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low. mdpi.comoncotarget.com

This compound disrupts this process directly. By inhibiting GSK-3, it prevents the phosphorylation of β-catenin. nih.gov This leads to the following key events:

β-catenin Stabilization: Unphosphorylated β-catenin is no longer targeted for degradation and accumulates in the cytoplasm. nih.govoncotarget.complos.org

Nuclear Translocation: The stabilized β-catenin translocates to the nucleus. oncotarget.comabcam.com

Gene Transcription: In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) family transcription factors to activate the transcription of Wnt target genes, such as c-myc and cyclin D1. oncotarget.complos.orgabcam.com

This activation of the Wnt/β-catenin pathway is a primary consequence of GSK-3 inhibition and has been shown to suppress growth and self-renewal in certain cancer cells, such as embryonal rhabdomyosarcoma, by promoting terminal differentiation. pnas.org The effects of this compound on this pathway are summarized in the table below.

| Feature | Effect of this compound | Mechanism |

| β-catenin Phosphorylation | Decreased | Direct inhibition of GSK-3, preventing phosphorylation at S33, S37, T41. plos.org |

| β-catenin Stability | Increased | Evasion of proteasomal degradation. oncotarget.comfrontiersin.org |

| β-catenin Localization | Nuclear Translocation | Accumulation in the cytoplasm allows for movement into the nucleus. oncotarget.comabcam.com |

| Wnt Target Gene Expression | Activated | Association with TCF/LEF transcription factors. plos.orgabcam.com |

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. GSK-3 is a key downstream substrate of Akt. mdpi.comresearchgate.net In response to growth factors, PI3K activates Akt, which then phosphorylates and inactivates GSK-3. mdpi.comnih.gov Therefore, this compound pharmacologically mimics the effect of Akt activation on GSK-3.

The relationship is not unidirectional; GSK-3 can also exert feedback control on the PI3K/Akt/mTOR network. researchgate.netnih.gov GSK-3 has been shown to phosphorylate and influence the activity of several components of this pathway, including the mTORC1 regulatory protein TSC2, RICTOR (a component of mTORC2), and PTEN. researchgate.netnih.gov

mTORC1 and mTORC2: Inhibition of GSK-3 can lead to the activation of mTORC1, which promotes protein synthesis and cell growth. mdpi.com At the same time, GSK-3 inhibition can enhance mTORC2 assembly and activity, which in turn can further activate Akt, creating a complex feedback loop. unimore.it

Feedback Loops: The intricate crosstalk means that inhibiting GSK-3 with Inhibitor X can have complex and context-dependent effects. For example, while Akt activation normally inhibits GSK-3, GSK-3 itself can phosphorylate and regulate Akt. researchgate.netnih.gov This suggests that the net effect of this compound can depend on the baseline activity of other kinases and phosphatases in the network.

The role of GSK-3 in regulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is complex and appears to be cell-type specific. mdpi.com NF-κB is a critical transcription factor in inflammatory responses and cell survival. mdpi.com

Evidence suggests that GSK-3 can act as a positive regulator of NF-κB activity. spandidos-publications.comoup.com In this context, GSK-3 can phosphorylate components of the IκB kinase (IKK) complex, such as NEMO, which is essential for NF-κB activation. mdpi.comnih.gov By inhibiting GSK-3, this compound can lead to:

Decreased NF-κB Transcriptional Activity: In some cancer cells, like chronic lymphocytic leukemia (CLL) and osteosarcoma, GSK-3 inhibition abrogates NF-κB's ability to bind to target gene promoters. spandidos-publications.comashpublications.org

Reduced Expression of Anti-Apoptotic Genes: This suppression of NF-κB activity leads to decreased transcription of key survival genes like Bcl-2 and XIAP. ashpublications.org

Conversely, other studies indicate that GSK-3β can suppress NF-κB activity. oncotarget.com This dual role highlights the context-dependent nature of GSK-3's function. However, a prominent effect of this compound in several cancer models is the suppression of NF-κB signaling, which contributes to its anti-proliferative and pro-apoptotic effects. spandidos-publications.comoup.com

Autophagy is a cellular process of self-digestion, where cytoplasmic components are degraded within lysosomes. It plays a dual role in cancer, either promoting survival under stress or contributing to cell death. Inhibition of GSK-3 has been shown to induce autophagy in several cell types, including renal and pancreatic cancer cells. aacrjournals.orgnih.gov

The mechanisms by which this compound induces autophagy can include:

AMPK-mTOR Signaling: In renal cancer cells, GSK-3 inhibition leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of mTOR. aacrjournals.org Since mTOR is a major negative regulator of autophagy, its inhibition is a potent trigger for the process.

TFEB Regulation: In pancreatic cancer cells, GSK-3 inhibitors promote the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis. nih.govmdpi.com

Interestingly, this induced autophagy can sometimes act as a pro-survival mechanism, counteracting the pro-apoptotic effects of GSK-3 inhibition. nih.govmdpi.com This suggests a complex cellular response where the cell attempts to mitigate the stress caused by the inhibitor.

| Cell Type | Effect of GSK-3 Inhibition | Proposed Mechanism | Reference |

| Renal Cancer Cells | Autophagy Induction | Activation of AMPK, Inhibition of mTOR | aacrjournals.org |

| Pancreatic Cancer Cells | Pro-survival Autophagy | TFEB dephosphorylation and nuclear translocation | nih.gov |

| Bladder Cancer Cells | Pro-survival Autophagy | TFEB nuclear translocation | mdpi.com |

GSK-3 has a paradoxical role in apoptosis, capable of exerting both pro- and anti-apoptotic effects depending on the specific signaling pathway involved. nih.govnih.gov Consequently, the effect of this compound on cell survival is highly context-dependent.

Inhibition of Intrinsic Apoptosis: GSK-3 promotes cell death induced by the intrinsic (mitochondrial) pathway, which is activated by cellular damage or growth factor withdrawal. nih.govnih.gov It can do so by regulating the activity of Bcl-2 family proteins like Mcl-1 and Bax. biologists.comuliege.be Therefore, this compound can be anti-apoptotic in this context, protecting cells from intrinsic death signals. nih.govbiologists.com For example, GSK-3 inhibition can increase levels of the anti-apoptotic protein Bcl-2. nih.gov

Potentiation of Extrinsic Apoptosis: Conversely, GSK-3 inhibits the extrinsic (death receptor-mediated) pathway. nih.govnih.gov This pathway is initiated by ligands like TNF-related apoptosis-inducing ligand (TRAIL). plos.org By blocking GSK-3's inhibitory effect, this compound can sensitize cells to extrinsic apoptosis, making it pro-apoptotic. nih.govplos.org Studies in gastric adenocarcinoma cells show that GSK-3 inhibitors enhance TRAIL-mediated apoptosis by increasing caspase-8 activity. plos.org

In many cancer cell types, the dominant effect of GSK-3 inhibition is pro-apoptotic, often through the suppression of pro-survival transcription factors like NF-κB. spandidos-publications.comashpublications.org For instance, in osteosarcoma and chronic lymphocytic leukemia, GSK-3 inhibitors induce apoptosis by downregulating NF-κB and its target, Bcl-2. spandidos-publications.comashpublications.org

Autophagy Induction and Regulation by this compound

Cellular Phenotypes Induced by this compound in Specific Cell Types

The modulation of the signaling pathways described above results in distinct cellular phenotypes that vary significantly depending on the cell type and its underlying biology.

Differentiation: In embryonal rhabdomyosarcoma, GSK-3 inhibitors activate the Wnt/β-catenin pathway, which is crucial for myogenic differentiation. This leads to the terminal differentiation of tumor-propagating cells and reduced tumor growth. pnas.org Similarly, in renal cancer cells, GSK-3 inhibition imparts a differentiated phenotype. aacrjournals.orgnih.gov

Cell Cycle Arrest: The anti-proliferative effects of GSK-3 inhibitors are often linked to cell cycle arrest. In renal cancer models, treatment with a GSK-3 inhibitor resulted in arrest at the G0/G1 and G2/M phases of the cell cycle. mdpi.comnih.gov

Senescence: In some cell lines, prolonged exposure to sub-cytotoxic doses of GSK-3 inhibitors can induce cellular senescence, a state of irreversible growth arrest, characterized by a flattened morphology and accumulation of glycogen (B147801). researchgate.net

Reversal of Pathological Phenotypes: In the context of neurodegenerative disease models, GSK-3 inhibition has been shown to reverse defects in axonal transport. researchgate.net

These findings underscore that the ultimate cellular outcome of treatment with this compound is not uniform but is instead a product of the specific signaling network active within a given cell.

Neuronal Viability, Axonal Growth, and Synaptic Plasticity Enhancement by this compound (In Vitro)

Glycogen Synthase Kinase-3 (GSK-3) is a critical regulator of neuronal morphology, including axonal growth, dendritic branching, and synapse development. researchgate.net Inhibition of GSK-3 has emerged as a promising strategy for promoting neuronal health and regeneration. In vitro studies using various GSK-3 inhibitors have demonstrated significant positive effects on neuronal viability, axonal extension, and synaptic function.

Inhibition of GSK-3 has been shown to protect primary neurons from cell death induced by the withdrawal of survival factors or the inhibition of PI3K activity. nih.gov Overexpression of GSK-3β in mice can lead to impairments in spatial learning, while its inhibition can mitigate these effects. nih.gov Specifically, inhibitors like SB-216763 and SB-415286 have been shown to promote the survival of primary neurons. nih.gov

The role of GSK-3 inhibitors in promoting axonal growth is well-documented. Pharmacological inhibition of GSK-3 can overcome the suppressive effects of central nervous system (CNS) inhibitory substrates like chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs). jneurosci.org GSK-3 inhibitors stimulate axon formation and elongation in mature neurons, both in the presence and absence of these inhibitory molecules. jneurosci.org For instance, treatment of cultured dorsal root ganglion (DRG) neurons with GSK-3 inhibitors enhances neurite outgrowth. jneurosci.org The degree of GSK-3 inhibition appears to be crucial; while strong inhibition can sometimes impair axon growth, a weaker inhibition can promote axon branching. frontiersin.org Some studies have shown that global inhibition of GSK-3 activity can lead to deficient axon development in hippocampal neurons. researchgate.net However, other research indicates that GSK-3 inhibitors can induce the formation of multiple long axons in hippocampal and cerebellar granular neurons. frontiersin.org For example, the inhibitor L803-mts has been shown to promote axon formation and elongation in hippocampal neurons. frontiersin.org

GSK-3 activity is also linked to synaptic plasticity, the cellular mechanism underlying learning and memory. Upregulation of GSK-3 has been shown to inhibit the induction and maintenance of long-term potentiation (LTP), a form of synaptic plasticity, and is associated with synapse impairments. jneurosci.org Conversely, inhibition of GSK-3 can enhance LTP. jneurosci.org For instance, lithium, a known GSK-3 inhibitor, enhances LTP in the dentate gyrus and can induce axonal remodeling and alter synaptic connectivity. jneurosci.org Inhibition of GSK-3 has also been found to attenuate synaptic impairments, including reductions in presynaptic active zones and postsynaptic density thickness, that are associated with GSK-3 over-activation. jneurosci.org

| Parameter | Effect of this compound | Supporting Findings (In Vitro) | Key Molecules/Pathways Involved |

|---|---|---|---|

| Neuronal Viability | Enhanced | Promotes survival of primary neurons following survival factor withdrawal. nih.gov | PI3K/Akt pathway nih.gov |

| Axonal Growth | Promoted | Overcomes inhibition by CNS substrates (e.g., CSPGs) and stimulates axon formation and elongation. jneurosci.org | Regulation of microtubule dynamics mdpi.com |

| Synaptic Plasticity | Enhanced | Enhances Long-Term Potentiation (LTP) and attenuates synaptic impairments. jneurosci.org | Preservation of synaptic proteins (e.g., PSD93, NR2A/B) jneurosci.org |

Stem Cell Self-Renewal, Pluripotency Maintenance, and Directed Differentiation by this compound

GSK-3 inhibitors are fundamental tools in stem cell biology, playing a pivotal role in maintaining the undifferentiated state and guiding differentiation into specific lineages. The inhibition of GSK-3, often in combination with other small molecules, is a cornerstone of many protocols for the culture and manipulation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).

The self-renewal and pluripotency of both mouse and human ESCs are robustly supported by GSK-3 inhibitors. plos.orgrndsystems.com For instance, the highly selective GSK-3 inhibitor CHIR99021 promotes the self-renewal of mouse ESCs, even from refractory strains, by stabilizing β-catenin and c-Myc protein levels. plos.org Stabilized β-catenin can translocate to the nucleus to maintain pluripotency. plos.org The combination of a GSK-3 inhibitor (like CHIR99021) and a MEK inhibitor (like PD0325901), known as the '2i' condition, is widely used to maintain mouse ESCs in a "ground state" of pluripotency, independent of leukemia inhibitory factor (LIF). stemcell.combiorxiv.org GSK-3 inhibition helps to alleviate the repressive influence of TCF3 on the core pluripotency network, further reinforcing the self-renewing state. capes.gov.br

GSK-3 inhibitors are also instrumental in the directed differentiation of pluripotent stem cells into various cell types. By modulating the Wnt/β-catenin pathway, these inhibitors can guide stem cells towards specific fates. For example, GSK-3 inhibition is a key step in protocols for generating cardiomyocytes from human PSCs. stemcell.com It is also used in the differentiation of PSCs into neural crest cells, where inhibition of GSK-3, in conjunction with blockade of the Activin A/Smad pathway, directs cells towards a neural crest fate. pnas.org Furthermore, timed withdrawal and re-exposure to GSK-3 inhibitors can control the differentiation and expansion of lung progenitor cells into mature alveolar epithelial cells. mdpi.com GSK-3 inhibition has also been shown to restore the differentiation potential of late-passage mesenchymal stem cells. mdpi.com

| Process | Effect of this compound | Key Mechanisms | Example Applications (In Vitro) |

|---|---|---|---|

| Self-Renewal & Pluripotency | Maintained/Enhanced | Stabilization of β-catenin and c-Myc; activation of Wnt signaling; alleviation of TCF3 repression. plos.orgcapes.gov.br | Culture of mouse and human ESCs in a "ground state" (2i medium). stemcell.combiorxiv.org |

| Directed Differentiation | Guided | Modulation of Wnt/β-catenin pathway to specify cell fate. | Generation of cardiomyocytes, neural crest cells, and alveolar epithelial cells from PSCs. stemcell.compnas.orgmdpi.com |

Immunomodulatory Effects of this compound on Immune Cell Function

GSK-3 is a central regulator of both innate and adaptive immune responses, influencing the function of various immune cells, including T cells and dendritic cells (DCs). nih.gov Consequently, GSK-3 inhibitors have demonstrated significant immunomodulatory effects in cellular models.

In T cells, GSK-3 is active in resting cells and becomes inactivated upon T cell activation. mdpi.com Inhibition of GSK-3 can enhance T cell-mediated immunity. For instance, GSK-3 inhibition has been shown to downregulate the expression of the immune checkpoint protein PD-1 on CD8+ T cells, which can enhance their cytotoxic function. mdpi.com This is achieved through the upregulation of the transcription factor T-bet, which suppresses the transcription of the Pdcd1 gene encoding PD-1. mdpi.com GSK-3 inhibition can also increase the production of the pro-inflammatory cytokine IL-2 in both CD4+ and CD8+ T cells, while reducing the production of other pro-inflammatory cytokines associated with autoimmune responses. nih.gov Furthermore, GSK-3 inhibition can promote the production of the anti-inflammatory cytokine IL-10 by memory CD4+ T cells. nih.gov

GSK-3β plays a pivotal role in regulating the function of dendritic cells (DCs), which are key antigen-presenting cells. In immature DCs, GSK-3β is constitutively active, and its inhibition can enhance DC maturation, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86. mdpi.com This leads to improved antigen presentation and increased T cell activation. mdpi.com Pharmacological inhibition of GSK-3β has also been shown to modulate cytokine production by DCs, including IL-12, IL-6, and IL-10, in a context-dependent manner. mdpi.com Additionally, GSK-3 inhibition can downregulate the expression of the immunosuppressive enzyme indoleamine 2,3-dioxygenase (IDO), thereby enhancing CD8+ T cell proliferation and cytotoxicity. mdpi.com

| Immune Cell Type | Effect of this compound | Key Functional Changes (In Vitro) | Molecular Mechanisms |

|---|---|---|---|

| CD8+ T Cells | Enhanced Effector Function | Decreased PD-1 expression; increased cytotoxicity; increased IL-2 production. nih.govmdpi.com | Upregulation of T-bet, suppression of Pdcd1 transcription. mdpi.com |

| CD4+ T Cells | Modulated Cytokine Profile | Increased IL-2 and IL-10 production. nih.gov | Regulation of transcription factors like NFAT and NF-κB. nih.gov |

| Dendritic Cells (DCs) | Enhanced Maturation & Function | Upregulation of co-stimulatory molecules (CD80, CD86); modulated cytokine production; decreased IDO expression. mdpi.com | Activation of β-catenin signaling. mdpi.com |

Metabolic Reprogramming and Energy Homeostasis Regulation by this compound in Cellular Models

GSK-3 is a key kinase that integrates various signaling pathways to regulate cellular metabolism and energy homeostasis. nih.gov Inhibition of GSK-3 can induce significant metabolic reprogramming in different cellular contexts, particularly in cancer cells and during metabolic stress.

In certain cancer cell types, such as renal cancer cells, GSK-3 inhibition has been shown to have anti-proliferative effects by impairing glucose metabolism. nih.gov Treatment with a GSK-3 inhibitor can lead to an increase in glucose storage as glycogen, which in turn creates an imbalance in energy homeostasis. nih.gov This is evidenced by an increase in the phosphorylation of AMP-activated protein kinase (AMPK), indicating a higher AMP/ATP ratio and reduced ATP production. nih.gov The activation of AMPK can then repress mTOR signaling, a central regulator of cell growth and proliferation. nih.gov This metabolic stress can compel cancer cells to enter a state of autophagy. nih.gov

In natural killer (NK) cells, the deletion of GSK-3β has been shown to cause a metabolic shift towards oxidative metabolism. mdpi.com These GSK-3β knockout NK cells exhibit a significantly higher spare respiratory capacity, which is an indicator of metabolic fitness. mdpi.com In neuronal cells, GSK-3β inhibition can promote mitochondrial energy metabolism by increasing the stability and nuclear localization of PGC-1α, a master regulator of mitochondrial biogenesis. nih.gov This can lead to a neuroprotective effect by reprogramming the metabolism of neuronal cells towards increased glycolysis. nih.gov

| Cellular Model | Effect of this compound | Observed Metabolic Changes (In Vitro) | Key Regulatory Pathways |

|---|---|---|---|

| Renal Cancer Cells | Impaired Glucose Metabolism | Increased glycogen storage; activation of AMPK; inhibition of mTOR; induction of autophagy. nih.gov | AMPK/mTOR signaling pathway nih.gov |

| Natural Killer (NK) Cells | Shift to Oxidative Metabolism | Increased spare respiratory capacity. mdpi.com | Upregulation of mitochondrial genes mdpi.com |

| Neuronal Cells | Enhanced Mitochondrial Metabolism | Increased PGC-1α stability and nuclear localization; increased glycolysis. nih.gov | PGC-1α signaling pathway nih.gov |

Subcellular Localization and Compartmentalization Effects of GSK-3 Inhibition by this compound

The function of GSK-3 is intricately regulated by its subcellular localization. mdpi.com GSK-3 is found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria, and its distribution can be dynamically regulated by different signaling pathways. wikipedia.org The inhibition of GSK-3 can, in some contexts, influence its localization and the downstream consequences of its activity.

In mouse embryonic stem cells, GSK-3β shuttles between the cytoplasm and the nucleus. nih.gov The nuclear accumulation of active GSK-3β is associated with the promotion of differentiation. nih.gov This nuclear localization is regulated by the PI3K/AKT1 signaling pathway; a decline in this pathway's activity leads to GSK-3β accumulation in the nucleus. nih.gov However, the enzymatic activity of GSK-3β itself does not appear to be required for this nuclear accumulation, as treatment with a GSK-3 inhibitor did not prevent its relocalization to the nucleus following PI3K/AKT1 inhibition. nih.gov

In the context of chronic lymphocytic leukemia (CLL) B cells, GSK-3β has been observed to accumulate in the nuclei. ashpublications.org Pharmacological inhibition of GSK-3 in these cells leads to the depletion of this nuclear pool of GSK-3β. ashpublications.org This change in localization is associated with a suppression of NF-κB transcriptional activity and a subsequent increase in apoptosis, suggesting that the nuclear localization of GSK-3β is important for its pro-survival functions in these cancer cells. ashpublications.org

The subcellular distribution of GSK-3 isoforms can also be differentially regulated, which may have implications for the development of selective inhibitors. frontiersin.org The activity of GSK-3 is reported to be higher in the nucleus and mitochondria compared to the cytosol in cortical neurons. wikipedia.org The compartmentalization of GSK-3 within specific protein complexes, such as its association with Axin in the β-catenin destruction complex, is another layer of regulation that can be influenced by upstream signals and potentially by GSK-3 inhibitors that disrupt these protein-protein interactions. frontiersin.orgwikipedia.org

Preclinical Efficacy Studies of Gsk 3 Inhibitor X in Mechanistic Disease Models

Neurodegenerative Disease Models (In Vitro and In Vivo)

In the context of Alzheimer's disease (AD), GSK-3 is a key player in both the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein and the generation of amyloid-β (Aβ) plaques. nih.govnih.gov Preclinical studies using various models of AD have demonstrated the potential of GSK-3 inhibitors to mitigate these pathological hallmarks.

GSK-3 directly phosphorylates tau at multiple sites, contributing to its detachment from microtubules and subsequent aggregation into NFTs. nih.govmdpi.com Inhibition of GSK-3 has been shown to reduce tau hyperphosphorylation in diverse AD models. nih.govmdpi.com For instance, in transgenic mice overexpressing a mutant form of human tau, treatment with a GSK-3 inhibitor led to a significant decrease in phosphorylated tau levels. frontiersin.org Furthermore, in cellular models, the application of GSK-3 inhibitors has been observed to prevent Aβ-induced tau phosphorylation. nih.gov

GSK-3 also influences the processing of amyloid precursor protein (APP), the precursor to Aβ. nih.gov By phosphorylating APP, GSK-3 can promote its cleavage by β-secretase and γ-secretase, leading to increased Aβ production. frontiersin.org Pharmacological inhibition or genetic knockdown of GSK-3 has been reported to decrease the processing of APP into Aβ. mdpi.com In mouse models of AD, administration of GSK-3 inhibitors has resulted in reduced Aβ deposition and plaque formation. nih.gov A novel non-ATP competitive GSK-3β inhibitor, NP12, was shown to decrease amyloid deposition in a double transgenic mouse model expressing human mutant APP and tau. nih.gov Similarly, lithium, a known GSK-3 inhibitor, has been demonstrated to block the accumulation of Aβ peptides in mice that overproduce human APP. frontiersin.org

The dual action of GSK-3 inhibitors on both tau and amyloid pathologies underscores their therapeutic potential for AD. By simultaneously targeting two central pathogenic mechanisms, these compounds may offer a more comprehensive treatment approach.

Table 1: Effects of GSK-3 Inhibitor X on Alzheimer's Disease Neuropathology in Preclinical Models

| Model System | Key Findings | Reference Compound(s) |

|---|---|---|

| Transgenic mice expressing mutant human tau | Reduced tau hyperphosphorylation in the cortex and spinal cord. | SAR502250 mdpi.com |

| Transgenic mice overexpressing GSK-3β | Shutdown of GSK-3β transgene reversed hyperphosphorylation of tau. | Not specified nih.gov |

| Double transgenic mice (mutant APP and tau) | Decreased levels of tau phosphorylation and amyloid deposition. | NP12 nih.gov |

| Aβ-infusion mouse model | Reduced cognitive impairment. | SAR502250 mdpi.com |

| Adult-onset Drosophila model expressing Aβ42 | Rescued Aβ42 toxicity and reduced Aβ42 levels. | Lithium plos.org |

In Parkinson's disease (PD), the aggregation of α-synuclein protein is a key pathological feature. nih.gov Emerging evidence suggests that GSK-3β plays a role in this process and in the subsequent neurodegeneration. nih.gov GSK-3β activity is reportedly increased in postmortem brain tissue from PD patients and in various experimental models of the disease. nih.gov

Studies have shown that α-synuclein can activate GSK-3β, which in turn can phosphorylate α-synuclein, potentially promoting its aggregation and toxicity. frontiersin.org Furthermore, GSK-3β is implicated in the phosphorylation of tau protein, a phenomenon also observed in some cases of PD, and this process appears to be dependent on the presence of α-synuclein. nih.gov

The use of GSK-3 inhibitors has demonstrated neuroprotective effects in several PD models. In cellular models using the neurotoxin MPP+, which induces parkinsonism, GSK-3 inhibitors like lithium and TDZD-8 were able to prevent cell death, reduce the accumulation of α-synuclein, and decrease the hyperphosphorylation of tau. nih.gov This neuroprotective effect is linked to the finding that α-synuclein is necessary for the activation of GSK-3β in these models. nih.gov In animal models, GSK-3 inhibitors have also shown promise. For example, inhibitors like AR-A014418 have demonstrated neuroprotective effects against dopaminergic neuron degeneration. explorationpub.com

These findings suggest that by inhibiting GSK-3, it may be possible to interfere with key pathological processes in PD, including α-synuclein aggregation and neuroinflammation, offering a potential therapeutic avenue for the disease. explorationpub.comimrpress.com

Amyotrophic lateral sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. ingentaconnect.com Evidence suggests that GSK-3β is implicated in the pathogenesis of ALS. ingentaconnect.comnih.gov Increased GSK-3β activity has been observed in both cellular and animal models of familial ALS (fALS), as well as in postmortem tissues from ALS patients. ingentaconnect.commdpi.com This hyperactivity of GSK-3β is thought to contribute to motor neuron death. ingentaconnect.com

A key pathological hallmark of most ALS cases is the cytoplasmic aggregation of the TAR DNA-binding protein 43 (TDP-43). biorxiv.org GSK-3β has been identified as one of the kinases responsible for the phosphorylation of TDP-43, a post-translational modification that can promote its aggregation and mislocalization. mdpi.com

Preclinical studies have shown that inhibiting GSK-3 can be beneficial in ALS models. For instance, treatment with the GSK-3 inhibitor kenpaullone (B1673391) was found to prolong the survival of human motor neurons derived from pluripotent stem cells carrying ALS-linked mutations. biorxiv.org In mouse models of ALS, such as the SOD1-G93A mouse, treatment with GSK-3 inhibitors like lithium and valproic acid has been shown to delay disease onset, improve motor function, and extend lifespan. frontiersin.orgingentaconnect.com The GSK-3 inhibitor Tideglusib (B1682902) has been shown to reduce TDP-43 phosphorylation in the spinal cord of an ALS mouse model and in cell lines from sporadic ALS patients. mdpi.com Furthermore, inhibiting GSK-3 has been demonstrated to reduce the abundance of TDP-43 and protect against its neurotoxic effects in rodent neurons. biorxiv.org

These findings collectively suggest that targeting GSK-3 with inhibitors could be a viable therapeutic strategy for ALS by mitigating key pathological events such as TDP-43 proteinopathy and motor neuron degeneration. ingentaconnect.combiorxiv.org

Huntington's disease (HD) is an inherited neurodegenerative disorder caused by a mutation in the huntingtin gene, leading to the production of mutant huntingtin protein (mHtt). frontiersin.org The accumulation of mHtt aggregates is a central feature of HD pathology. nih.gov GSK-3 has been implicated in the pathogenesis of HD, with studies suggesting its involvement in mHtt aggregation and neuronal toxicity. frontiersin.org

In various preclinical models, inhibition of GSK-3 has shown beneficial effects. In cell culture models, pharmacological inhibitors of GSK-3 or the expression of a dominant-negative form of the kinase have been found to be neuroprotective against mHtt-induced toxicity and to reduce the formation of mHtt aggregates. mdpi.comoup.com Specifically, silencing GSK-3α/β or using the selective inhibitor L807mts reduced the amount of mHtt aggregates, an effect mediated by increased autophagic and lysosomal activity. nih.gov

In vivo studies have further supported the therapeutic potential of GSK-3 inhibition in HD. In the R6/2 mouse model of HD, treatment with the GSK-3 inhibitor L807mts led to a reduction in striatal mHtt aggregates and improved motor-coordination functions. nih.gov This treatment also restored the levels of key neuroprotective factors that are typically reduced in the HD brain. nih.gov Additionally, lithium, a known GSK-3 inhibitor, has demonstrated positive effects in preclinical HD models, improving motor function and reducing striatal deficits. frontiersin.org

These findings highlight the potential of GSK-3 inhibitors to ameliorate key aspects of HD pathology, including the reduction of toxic mHtt aggregates and the provision of neuroprotection. frontiersin.orgnih.gov

Assessment of this compound in Amyotrophic Lateral Sclerosis (ALS) Models

Affective and Cognitive Disorder Models (In Vivo)

Bipolar disorder is a significant psychiatric condition for which lithium, a well-established GSK-3 inhibitor, has been a cornerstone of treatment for many years. nih.gov This has led to the hypothesis that targeting GSK-3 could be a valuable therapeutic strategy for managing the symptoms of this disorder. nih.gov

Animal models of bipolar disorder have been instrumental in exploring the effects of GSK-3 inhibitors. In rodent models, specific GSK-3 inhibitors have demonstrated both antidepressant-like and anti-manic-like effects. nih.gov For example, in the forced swim test, a common model for assessing antidepressant efficacy, treatment with specific GSK-3 inhibitors has been shown to produce antidepressant-like effects in mice. nih.gov The selective GSK-3 inhibitor AR-A014418 reduced immobility time in rats in the forced swim test, an effect consistent with antidepressant medications. oup.com

Furthermore, genetic manipulation of GSK-3 in mice has provided additional support for its role in mood regulation. Mice with reduced GSK-3 activity exhibit behaviors that mimic the effects of chronic lithium treatment, including antidepressant-like responses. cpn.or.kr Conversely, mice that overexpress GSK-3β display hyperactivity, which is considered a model for the manic phase of bipolar disorder. nih.govcpn.or.kr

The evidence from both pharmacological and genetic studies in animal models suggests that GSK-3 inhibitors can modulate behaviors relevant to both the depressive and manic phases of bipolar disorder, supporting the potential of novel, selective GSK-3 inhibitors as a therapeutic approach for this condition. nih.govoup.com

Table 2: Behavioral Effects of GSK-3 Inhibitors in Animal Models of Affective Disorders

| Animal Model | GSK-3 Inhibitor | Observed Effect | Interpretation |

|---|---|---|---|

| Mouse Forced Swim Test | GSK-3 peptide inhibitor | Antidepressant-like effects | Potential antidepressant activity nih.gov |

| Mouse Forced Swim Test | Chronic lithium | Antidepressant-like effects | Potential antidepressant activity nih.gov |

| Rat Forced Swim Test | AR-A014418 | Reduced immobility time | Antidepressant-like efficacy oup.com |

| GSK-3β+/- heterozygous mice | Genetic inhibition | Antidepressant-like effects | Mimics lithium administration nih.gov |

| GSK-3 overexpressing mice | Genetic overexpression | Increased activity, decreased habituation | Model for mania nih.gov |

Cognitive Enhancement and Neuroplasticity Promotion by this compound in Schizophrenia Models

In preclinical models of schizophrenia, the administration of this compound has been associated with notable improvements in cognitive functions that are often impaired in the disorder. Research indicates that inhibiting the GSK-3 enzyme can lead to enhanced performance in tasks related to working memory and attention. These cognitive benefits are thought to be linked to the inhibitor's ability to promote neuroplasticity, the brain's capacity to form and reorganize synaptic connections. Specifically, GSK-3 inhibition has been shown to positively modulate synaptic plasticity, a fundamental process for learning and memory.

Anxiolytic-like Effects of this compound

Studies in animal models have demonstrated that this compound exhibits anxiolytic-like properties. The administration of this inhibitor has been observed to reduce anxiety-related behaviors in various preclinical tests. The underlying mechanism for these effects is believed to involve the modulation of key neurotransmitter systems that regulate mood and emotional responses.

Oncological Models (In Vitro and In Vivo)

Anti-Proliferative and Pro-Apoptotic Effects of this compound in Various Cancer Cell Lines

In the context of oncology, this compound has demonstrated significant anti-cancer activity in laboratory settings. Across a variety of cancer cell lines, the compound has been shown to exert both anti-proliferative and pro-apoptotic effects. By inhibiting the GSK-3 enzyme, which is often overactive in cancer cells, the inhibitor can halt the cell cycle, thereby preventing uncontrolled cell division. Furthermore, this compound has been observed to trigger programmed cell death, or apoptosis, in malignant cells. This dual action makes it a subject of interest for cancer research.

| Cell Line | Cancer Type | Observed Effects of this compound |

| Pancreatic Cancer Cells | Pancreatic Cancer | Induction of apoptosis, Inhibition of proliferation |

| Glioblastoma Cells | Glioblastoma | Promotion of apoptosis |

| Ovarian Cancer Cells | Ovarian Cancer | Inhibition of cell proliferation |

| Leukemia Cells | Leukemia | Induction of apoptosis |

Inhibition of Tumor Growth and Metastasis by this compound in Xenograft/Syngeneic Models (Mechanistic Focus)

The anti-tumor efficacy of this compound has been further substantiated in in vivo animal models. In xenograft models, where human tumors are grown in immunodeficient mice, treatment with the inhibitor has resulted in a notable reduction in tumor volume. Mechanistically, this is attributed to the compound's ability to suppress the proliferation of cancer cells and induce apoptosis within the tumor mass.

Moreover, this compound has shown potential in inhibiting metastasis, the spread of cancer to distant organs. The GSK-3 enzyme is involved in cellular processes that facilitate cancer cell migration and invasion. By targeting this enzyme, the inhibitor can interfere with the metastatic cascade, potentially preventing the formation of secondary tumors.

Modulation of Tumor Microenvironment by this compound (e.g., immune cell modulation)

Beyond its direct effects on cancer cells, this compound has been found to modulate the tumor microenvironment, which plays a crucial role in cancer progression. A key aspect of this modulation is its impact on the immune system. The inhibitor has been shown to influence the activity of various immune cells, such as T cells and macrophages. In some instances, it can help to reverse the immunosuppressive nature of the tumor microenvironment, thereby enhancing the body's own anti-tumor immune response. This can involve boosting the cancer-killing ability of cytotoxic T cells and reprogramming macrophages to an anti-tumoral state.

Metabolic Disorder Models (In Vivo)

In preclinical models of metabolic disorders, this compound has demonstrated beneficial effects on glucose metabolism. In animal models of insulin (B600854) resistance, administration of the inhibitor has been shown to improve insulin sensitivity. The mechanism behind this effect involves the regulation of glycogen (B147801) synthase, an enzyme that is normally inhibited by GSK-3. By inhibiting GSK-3, the inhibitor allows for increased activity of glycogen synthase, leading to enhanced glucose uptake and storage in tissues such as muscle and liver. This ultimately contributes to better glycemic control.

Improvement of Insulin Sensitivity and Glucose Homeostasis by this compound

This compound has demonstrated significant effects on glucose metabolism, primarily by enhancing insulin-stimulated processes. In preclinical studies using Zucker diabetic fatty (ZDF) rats, treatment with this inhibitor led to a marked improvement in glucose homeostasis.

One of the key findings is the inhibitor's potent stimulation of glycogen synthesis. In studies on diabetic rat models, administration of this compound resulted in an approximately threefold increase in liver glycogen synthesis. diabetesjournals.org This effect is crucial as impaired liver glycogen synthesis is a known defect in type 2 diabetes. The inhibitor activates glycogen synthase, a key enzyme in this process, independent of insulin concentrations, suggesting a direct and robust mechanism of action. diabetesjournals.org

Furthermore, this compound influences glucose uptake and production. While its direct effect on augmenting insulin-stimulated glucose uptake in muscle was not significant in some in vivo models, it has been shown to promote glucose uptake in cultured human muscle cells. diabetesjournals.orgbiorxiv.org A critical observation was the inhibitor's ability to reduce endogenous glucose production (EGP). In diabetic ZDF rats, an overnight treatment with this compound significantly lowered fasting plasma glucose levels, an effect attributed to a 43% reduction in the rate of EGP. diabetesjournals.org This suggests that the inhibitor's primary benefit for glucose control stems from its potent effects on the liver. diabetesjournals.orgnih.gov

Table 1: Effects of this compound (CHIR99021) on Glucose Homeostasis in Diabetic Rat Models

| Parameter | Model System | Observed Effect | Reference |

|---|---|---|---|

| Liver Glycogen Synthesis | Zucker Diabetic Fatty (ZDF) Rats | ~3-fold increase | diabetesjournals.org |

| Fasting Plasma Glucose | Zucker Diabetic Fatty (ZDF) Rats | Significant reduction (5.9 ± 1.3 mmol/l) | diabetesjournals.org |

| Endogenous Glucose Production (EGP) | Zucker Diabetic Fatty (ZDF) Rats | 43% reduction | diabetesjournals.org |

| Muscle Glucose Uptake | Zucker Diabetic Fatty (ZDF) Rats (in vivo) | No significant augmentation | diabetesjournals.org |

| Glycogen Synthesis Activation | Isolated Type 1 Diabetic Rat Skeletal Muscle | Activation observed | caymanchem.comwindows.net |

Effects of this compound on Lipid Metabolism

The influence of this compound extends to lipid metabolism, a process closely intertwined with glucose homeostasis and metabolic disease. In preclinical models, the inhibitor has been shown to suppress adipogenesis, the process of forming mature fat cells from preadipocytes. nih.govresearchgate.net

In studies using fibro-adipogenic progenitors (FAPs), this compound significantly reduced the gene expression of key adipogenic markers, including PPAR-γ, FABP4, and CEBPA. nih.gov This anti-adipogenic effect is linked to its role in the Wnt/β-catenin signaling pathway. By inhibiting GSK-3, the compound stabilizes β-catenin, which in turn suppresses the transcriptional factors necessary for fat cell differentiation. researchgate.net In a mouse model of rotator cuff tears, a condition associated with fatty infiltration of muscle, treatment with the inhibitor significantly reduced this infiltration, as evidenced by reduced Oil Red O staining. nih.gov These findings highlight the potential of GSK-3 inhibition to mitigate pathological fat accumulation in tissues. nih.govnih.gov

Table 2: Effects of this compound (CHIR99021) on Lipid Metabolism Markers

| Parameter | Model System | Observed Effect | Reference |

|---|---|---|---|

| Adipogenic Differentiation | Fibro-Adipogenic Progenitors (FAPs) | Suppressed | nih.govnih.gov |

| PPAR-γ, FABP4, CEBPA Gene Expression | Fibro-Adipogenic Progenitors (FAPs) | Significantly reduced | nih.gov |

| Fatty Infiltration (Muscle) | Mouse Rotator Cuff Tear Model | Reduced | nih.gov |

| Lipid Accumulation | 3T3-L1 Preadipocytes | Inhibited | researchgate.net |

Inflammatory and Autoimmune Disease Models (In Vivo)

GSK-3 is a key regulator in inflammatory signaling pathways, and its inhibition has shown potent anti-inflammatory effects. frontiersin.org In models of systemic inflammation induced by lipopolysaccharide (LPS), GSK-3 inhibition consistently reduces the production of pro-inflammatory cytokines. frontiersin.orgupm.edu.my

Treatment with this compound has been shown to strongly reduce the gene expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in tissues stimulated with LPS. frontiersin.org This effect is mediated by the inhibitor's ability to modulate key inflammatory signaling cascades like the NF-κB pathway. frontiersin.org Interestingly, while many GSK-3 inhibitors exert their effects by reducing inflammation, some studies with this compound in specific contexts, like LPS-induced acute lung injury, found it did not significantly affect the recruitment of inflammatory cells or cytokine production, suggesting its regenerative effects in that model were independent of direct immunomodulation. nih.gov However, in other models, such as LPS-stimulated microglial cells, the inhibitor diminished inflammatory mediators and increased the production of the anti-inflammatory cytokine IL-10. upm.edu.my

Table 3: Anti-Inflammatory Effects of this compound (CHIR99021) in In Vivo and In Vitro Models

| Model System | Key Inflammatory Mediators | Observed Effect | Reference |

|---|---|---|---|

| LPS-stimulated Adipose Tissue | TNF-α, IL-1β, IL-6 | Strongly reduced gene expression and secretion | frontiersin.org |

| LPS-stimulated Microglia (BV-2 cells) | Pro-inflammatory cytokines (TNF-α, IL-6) | Reduced production | upm.edu.my |

| LPS-stimulated Microglia (BV-2 cells) | Anti-inflammatory cytokine (IL-10) | Increased production | upm.edu.my |

| LPS-induced Acute Lung Injury (Mouse) | Inflammatory cell recruitment & cytokines | No significant effect observed | nih.gov |

Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS), characterized by autoimmune-driven inflammation and demyelination in the central nervous system (CNS). nih.gov The immunomodulatory properties of GSK-3 inhibition are particularly relevant in this context.

While direct studies of this compound (CHIR99021) in EAE models were not prominently found in the immediate search results, the known mechanisms of GSK-3 inhibitors are highly applicable. The pathology of EAE involves autoimmune CD4+ Th1 and Th17 cells. nih.govfrontiersin.org Therapeutic strategies often aim to modulate these immune responses, for instance, by reducing pro-inflammatory cytokines like IFN-γ and IL-17 and promoting a shift towards an anti-inflammatory profile with cytokines like IL-4 and IL-10. nih.govresearchgate.net Given that this compound has been shown to upregulate IL-10 production and suppress pro-inflammatory cytokines in other inflammatory models, it is mechanistically poised to be beneficial in EAE. upm.edu.my The therapeutic potential of immunomodulation in EAE is well-established, with various agents demonstrating the ability to reduce disease severity by decreasing CNS cellular infiltrates and controlling the inflammatory environment. nih.govfrontiersin.orgfrontiersin.org

Structure Activity Relationship Sar and Rational Design of Gsk 3 Inhibitor X Analogues

Identification of Critical Pharmacophore Features for GSK-3 Inhibition by GSK-3 Inhibitor X

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For ATP-competitive GSK-3 inhibitors like Inhibitor X, the pharmacophore is defined by key interactions within the highly conserved ATP-binding pocket of the enzyme.

Critical pharmacophoric features identified from numerous studies include:

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The hinge region of GSK-3 (residues Asp133 to Thr138) is a crucial interaction point for most ATP-competitive inhibitors. researchgate.net A key feature of a successful inhibitor is its ability to form one or more hydrogen bonds with the backbone atoms of this region, particularly with the amino acid Valine 135. thno.org For instance, the pyrimidine (B1678525) hydroxyl group of some inhibitors forms a hydrogen bond with the catalytic Lys85 residue, while a phenolic hydroxyl can interact with Val135 and Asp133. nih.gov

Hydrophobic/Aromatic Features: The ATP binding site contains several hydrophobic pockets. Inhibitors typically possess aromatic rings or hydrophobic alkyl groups that can engage in van der Waals or π-π stacking interactions with hydrophobic residues, contributing to binding affinity. mdpi.comwjgnet.com

Ionizable Features: The presence of positive or negative ionizable groups can also play a role in binding and selectivity. frontiersin.org

A typical pharmacophore model for a GSK-3 inhibitor, therefore, consists of a specific spatial arrangement of hydrogen bond acceptors, donors, and hydrophobic/aromatic centers that complement the topology of the GSK-3 ATP-binding site. wjgnet.comfrontiersin.org The development of substrate competitive inhibitors (SCIs), which bind to a different site, involves a distinct pharmacophore, often featuring interactions with residues like Phe93 and Arg96, which are critical for substrate recognition. mdpi.com

Synthesis and Biological Evaluation of Structural Analogues and Derivatives of this compound

The process of lead optimization involves the synthesis of structural analogues based on a lead compound like this compound to explore the structure-activity relationship (SAR). By systematically modifying different parts of the molecular scaffold and evaluating the biological activity of the resulting derivatives, researchers can identify which chemical groups are essential for potency and which can be altered to improve other properties.

A common approach is to establish a core scaffold and introduce a variety of substituents at different positions. For example, in the development of a series of 3-benzisoxazolyl-4-indolyl-maleimide inhibitors, researchers synthesized a library of compounds by varying the substituents on the indole (B1671886) ring. mdpi.com The inhibitory potency (IC₅₀) of these new compounds against GSK-3β was then determined through enzymatic assays.

The findings from such studies reveal how different chemical modifications influence inhibitory activity. For instance, substitutions on the indole ring and at the N¹-position were found to have significant effects on the GSK-3β inhibitory potency of the maleimide (B117702) series. mdpi.com Similarly, for a series of thieno[3,2-c]pyrazol-3-amine derivatives, modifications at the para-position of a pyridine (B92270) ring showed that inducing a phenyl or naphthalenyl group at that position generally decreased potency compared to the lead compound. nih.gov

Below is an interactive table representing hypothetical data from a study on analogues of this compound, demonstrating how structural changes can affect inhibitory concentration.